molecular formula C16H12N4O3 B5802738 N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]pyridin-2-amine

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]pyridin-2-amine

Cat. No.: B5802738
M. Wt: 308.29 g/mol
InChI Key: VUSILNLOUCCVQL-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]pyridin-2-amine is a heterocyclic compound that contains both furan and pyridine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the nitrophenyl group and the furan ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]pyridin-2-amine typically involves the condensation reaction between 5-(4-nitrophenyl)furan-2-carbaldehyde and 2-aminopyridine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, acids, and bases are used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the nitrophenyl group and the furan ring allows the compound to interact with multiple targets, making it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]pyridin-2-amine
  • N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]benzamide
  • N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide

Uniqueness

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]pyridin-2-amine is unique due to the specific arrangement of the nitrophenyl, furan, and pyridine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Compared to similar compounds, it may exhibit different reactivity and biological activities, providing opportunities for the discovery of new applications and therapeutic agents.

Properties

IUPAC Name

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3/c21-20(22)13-6-4-12(5-7-13)15-9-8-14(23-15)11-18-19-16-3-1-2-10-17-16/h1-11H,(H,17,19)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSILNLOUCCVQL-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.